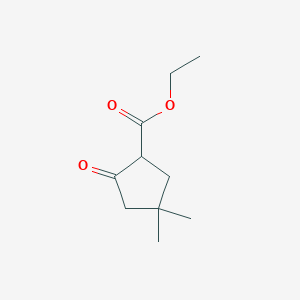![molecular formula C7H7Cl2NO B3117851 O-[(2,3-dichlorophenyl)methyl]hydroxylamine CAS No. 227754-33-8](/img/structure/B3117851.png)
O-[(2,3-dichlorophenyl)methyl]hydroxylamine
Übersicht
Beschreibung
“O-[(2,3-dichlorophenyl)methyl]hydroxylamine” is a chemical compound with the CAS Number: 317821-70-8. Its molecular weight is 228.5 and its IUPAC name is 1-[(aminooxy)methyl]-2,3-dichlorobenzene hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C7H8Cl3NO . The InChI code for this compound is 1S/C7H7Cl2NO.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3H,4,10H2;1H .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point range of 187 - 192 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Active Site Modification in Enzymes One application involves the modification of enzymes. O-(2,4-Dinitrophenyl)hydroxylamine, a similar compound, has been used to modify the active site of D-amino acid oxidase. This modification incorporates an amine group into a nucleophilic residue of the enzyme, significantly affecting its function and properties (D’Silva, Williams, & Massey, 1986).
Photosynthesis Research In photosynthesis research, derivatives of hydroxylamine, like 3-(3,4-dichlorophenyl)-1,1-dimethylurea, have been studied for their effects on chloroplasts in spinach. These studies are crucial for understanding the mechanisms of photosynthesis and the action of different inhibitors (Bennoun & Li, 1973).
Synthesis of N-benzoyliminopyridinium Ylides Hydroxylamines have been utilized in the synthesis of various compounds. For instance, O-(2,4-dinitrophenyl)hydroxylamine was used to synthesize substituted N-benzoyliminopyridinium ylides, highlighting its role in organic synthesis and chemical engineering (Legault & Charette, 2003).
Environmental and Bioremediation Studies The stability and reactions of hydroxylamine derivatives have been explored in environmental and bioremediation studies. For example, the stability of hydroxylamino- and amino-intermediates in the reduction of nitroaromatic compounds like trinitrotoluene has been a subject of research, crucial for understanding pollutant degradation processes (Wang, Zheng, & Hughes, 2004).
Chemical Characterization and Structural Studies Hydroxylamines are also used in chemical characterization and structural studies. Research involving methylated hydroxylamines has contributed to understanding their structure and conformation, which is significant for chemical and pharmaceutical applications (Riddell, Turner, Rankin, & Todd, 1979).
Analytical Chemistry In analytical chemistry, O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride has been employed for the determination of carbonyl-containing compounds, showcasing its versatility in analytical applications (Cancilla & Que Hee, 1992).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with it include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
O-[(2,3-dichlorophenyl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTUKOHDEHVKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3117825.png)
![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)





